molecular formula C24H24N2OS B2678147 N-[4-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3-thiazol-2-yl]-5,6,7,8-tetrahydronaphthalene-2-carboxamide CAS No. 681174-72-1

N-[4-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3-thiazol-2-yl]-5,6,7,8-tetrahydronaphthalene-2-carboxamide

Cat. No.: B2678147
CAS No.: 681174-72-1
M. Wt: 388.53
InChI Key: GERICEMSDVISRT-UHFFFAOYSA-N
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Description

N-[4-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3-thiazol-2-yl]-5,6,7,8-tetrahydronaphthalene-2-carboxamide (CAS 681174-72-1) is a synthetic organic compound with a molecular formula of C24H24N2OS and a molecular weight of 388.53 g/mol . This reagent features a hybrid structure incorporating two key pharmacophores: a 1,3-thiazole ring and two tetrahydronaphthalene (tetralin) moieties . The thiazole ring is a privileged scaffold in medicinal chemistry, known to be present in a wide range of bioactive molecules with diverse therapeutic applications, including antimicrobial, antifungal, and antihypertensive activities . The tetralin moiety is a significant structural feature found in several biologically active compounds and has been extensively investigated in anticancer research, as it is present in anthracycline antibiotics like doxorubicin, which act as DNA intercalators . Furthermore, tetrahydronaphthalene derivatives have been explored as antagonists for targets such as the thromboxane A2 (TP) receptor, which is implicated in conditions like Alzheimer's disease pathology . The specific combination of these two fragments in a single molecule makes this compound a valuable intermediate for medicinal chemistry programs and pharmacological profiling. It is particularly useful for researchers developing novel therapeutic agents in areas such as oncology and central nervous system (CNS) disorders. This product is supplied for non-human research applications only. It is strictly for use in laboratory research and is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Properties

IUPAC Name

N-[4-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3-thiazol-2-yl]-5,6,7,8-tetrahydronaphthalene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24N2OS/c27-23(21-12-10-17-6-2-4-8-19(17)14-21)26-24-25-22(15-28-24)20-11-9-16-5-1-3-7-18(16)13-20/h9-15H,1-8H2,(H,25,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GERICEMSDVISRT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C=CC(=C2)C3=CSC(=N3)NC(=O)C4=CC5=C(CCCC5)C=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-[4-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3-thiazol-2-yl]-5,6,7,8-tetrahydronaphthalene-2-carboxamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to explore the biological activity of this compound through various studies and research findings.

Chemical Structure and Properties

The compound features a complex structure that includes a thiazole ring and a tetrahydronaphthalene moiety. The molecular formula is C20H22N2OC_{20}H_{22}N_2O with a molecular weight of approximately 318.4 g/mol. The presence of the tetrahydronaphthalene core contributes to its unique physical and chemical properties.

Anticancer Activity

Research indicates that compounds similar to this compound exhibit significant anticancer properties. For instance:

  • Cell Lines Tested : The compound has been tested against various cancer cell lines including HT29 (colorectal cancer), Hep-G2 (liver cancer), and B16-F10 (melanoma).
  • IC50 Values : In studies involving similar thiazole derivatives, IC50 values ranged from 3.87 µg/mL to 11.75 µg/mL for different cancer cell lines .
Cell Line IC50 (µg/mL) Activity
HT293.87Anticancer
Hep-G211.75Anticancer
B16-F1010.34Anticancer

Anti-inflammatory Activity

The compound has also shown promising anti-inflammatory effects:

  • Nitric Oxide Production : Similar compounds have demonstrated the ability to inhibit nitric oxide production in RAW 264.7 macrophages with significant potency.
  • Mechanism : The mechanism involves modulation of inflammatory pathways leading to reduced cytokine release and inflammation .

The biological activity of this compound is likely mediated through its interaction with specific molecular targets:

  • Retinoic Acid Receptor Gamma : The compound may bind to this receptor influencing cell growth and differentiation pathways.
  • Cell Cycle Modulation : Studies have indicated that similar thiazole derivatives can induce cell cycle arrest in the G0/G1 phase .

Case Studies

Several studies have evaluated the biological activity of compounds within this structural class:

  • Study by Evren et al. (2019) : This study reported on novel thiazoline derivatives showing strong anticancer activity against NIH/3T3 mouse embryoblast and A549 human lung adenocarcinoma cells with notable selectivity.
    • Results : Compound 19 exhibited an IC50 of less than 10 µg/mL against both cell lines .
  • Research on Thiazole Derivatives : Another study highlighted the importance of substituents on the thiazole ring for enhancing cytotoxicity against cancer cells. Specific modifications led to improved activity profiles .

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. It has been evaluated for its effectiveness against various cancer cell lines. For instance:

  • In Vitro Studies : The compound demonstrated significant growth inhibition against several cancer types, including breast cancer (MCF7) and ovarian cancer (OVCAR-8). Percent growth inhibitions (PGIs) were reported as high as 86.61% against specific cell lines .
  • Mechanism of Action : Research indicates that the compound may induce apoptosis in cancer cells through the activation of specific signaling pathways. The molecular docking studies suggest a strong binding affinity to cancer-related targets .

Antimicrobial Properties

The compound has also been investigated for its antimicrobial properties. It has shown activity against both Gram-positive and Gram-negative bacteria:

  • Antibacterial Activity : In vitro tests revealed promising results against various bacterial strains. Compounds similar to N-[4-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3-thiazol-2-yl]-5,6,7,8-tetrahydronaphthalene-2-carboxamide were evaluated using the turbidimetric method .
  • Potential Applications : Due to its antimicrobial properties, there is potential for development into new antibiotics or adjunct therapies to combat drug-resistant infections.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy of this compound:

Structural FeatureActivity Implication
Thiazole RingEnhances biological activity and receptor binding
Tetrahydronaphthalene MoietyContributes to hydrophobic interactions with target proteins
Carboxamide GroupIncreases solubility and bioavailability

This table summarizes how modifications in the chemical structure can influence biological activity.

Pharmacokinetics and Drug Design

Pharmacokinetic studies are essential for assessing the viability of this compound as a therapeutic agent:

  • Absorption, Distribution, Metabolism, Excretion (ADME) : Preliminary data suggest favorable ADME profiles that warrant further investigation for clinical applications .
  • Drug Formulation : The compound's properties allow for potential formulation into various drug delivery systems aimed at enhancing bioavailability and targeted delivery to tumor sites.

Future Directions and Case Studies

Ongoing research aims to elucidate further applications of this compound:

  • Combination Therapies : Exploring its use in combination with existing chemotherapeutics could enhance treatment efficacy and reduce resistance.
  • Clinical Trials : Future clinical trials will be necessary to establish safety and efficacy in human subjects.

Comparison with Similar Compounds

Structural Features and Core Heterocycles

Compound Name Core Heterocycle Substituents Key Structural Differences
Target Compound Thiazole 4-Tetralin, 2-tetralin carboxamide Dual tetralin groups; carboxamide linkage
N-Phenyl/cyclohexyl-2-[2-((5,6,7,8-tetrahydronaphthalen-2-yl)oxy)acetyl]hydrazine carbothioamide Thiazoline Tetralin-oxyacetyl group; phenyl/cyclohexyl substituents Oxygen-linked tetralin; lacks carboxamide; includes hydrazine carbothioamide
N-(5-(Tetralin)-1,3,4-oxadiazol-2-yl)-3-(trifluoromethyl)benzamide Oxadiazole Tetralin; 3-trifluoromethyl benzamide Oxadiazole core; single tetralin; electron-withdrawing CF3 group
N-[4-(Tetralin)-1,3-thiazol-2-yl]-5,6-dihydro-1,4-dioxine-2-carboxamide Thiazole 4-Tetralin; 5,6-dihydro-1,4-dioxine carboxamide Dioxine carboxamide instead of tetralin; reduced lipophilicity
(S)-N-(Quinuclidin-3-yl)-tetralin-1-carboxamide Quinuclidine Quinuclidine amine; tetralin carboxamide Bicyclic amine enhances basicity; single tetralin

Physical and Chemical Properties

Property Target Compound Thiazoline-Tetralin Derivatives Oxadiazole Derivatives
LogP (Predicted) High (dual tetralin) Moderate (oxygen linkage) Moderate to High (CF3 group)
Solubility Low (lipophilic) Moderate (polar hydrazide group) Low (CF3 reduces solubility)
Melting Point Not reported Not reported 157–159°C (analog in )

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing this compound, and how can reaction conditions be optimized?

  • Methodology : Synthesis typically involves multi-step protocols, including coupling reactions (e.g., amide bond formation) and cyclization steps. For example:

  • Reagents : Hydrazine hydrate, carbon disulfide, or acyl chlorides are often used for heterocycle formation (e.g., thiazole or oxadiazole rings) .
  • Solvents : Ethanol, dimethylformamide (DMF), or dichloromethane (DCM) are common, with temperature control (0–100°C) critical for yield optimization .
  • Catalysts : Pyridine or triethylamine may assist in acid scavenging during coupling reactions .
    • Data Contradiction : Yields vary widely (e.g., 12–50% in analogous syntheses), suggesting sensitivity to substituent effects and purification methods .

Q. Which analytical techniques are essential for characterizing this compound?

  • Methodology :

  • NMR Spectroscopy : 1^1H and 13^13C NMR confirm structural integrity, with shifts for tetrahydronaphthalene protons (~1.5–2.5 ppm) and thiazole carbons (~150–160 ppm) .
  • HPLC/MS : Used to assess purity (>95% typical) and molecular weight verification (e.g., ESI-MS) .
  • X-ray Crystallography : Resolves 3D conformation, though limited data exist for this specific compound .

Q. What preliminary biological assays are recommended for evaluating its activity?

  • Methodology :

  • Antimicrobial Testing : Broth microdilution assays against Staphylococcus aureus or E. coli, given oxadiazole/thiazole derivatives’ known biofilm inhibition .
  • Enzyme Inhibition : Screen against targets like adenylyl cyclases or cytochrome P450 isoforms, using fluorometric or colorimetric substrates .
  • Cytotoxicity : MTT assays on mammalian cell lines (e.g., HEK293) to establish safety margins .

Advanced Research Questions

Q. How can computational methods predict its binding affinity to biological targets?

  • Methodology :

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with enzymes (e.g., CYP26A1 or adenylyl cyclases) .
  • MD Simulations : Assess stability of ligand-target complexes in explicit solvent (e.g., GROMACS) over 100-ns trajectories .
  • QSAR Modeling : Correlate substituent effects (e.g., electron-withdrawing groups on thiazole) with bioactivity .

Q. What strategies address low solubility or bioavailability in preclinical studies?

  • Methodology :

  • Prodrug Design : Introduce hydrolyzable groups (e.g., esters) to enhance solubility .
  • Nanoparticle Formulation : Encapsulate in PLGA or liposomal carriers for controlled release .
  • Salt Formation : Screen with counterions (e.g., HCl or sodium salts) to improve crystallinity .

Q. How can structural modifications enhance selectivity for therapeutic targets?

  • Methodology :

  • Bioisosteric Replacement : Substitute thiazole with oxadiazole or triazole rings to modulate electronic properties .
  • Side-Chain Functionalization : Introduce halogens (e.g., Cl, Br) or methoxy groups to optimize steric and electronic interactions .
  • Fragment-Based Screening : Identify minimal pharmacophores using SPR or thermal shift assays .

Data Contradiction Analysis

Q. How should researchers resolve discrepancies in reported synthetic yields?

  • Approach :

  • Systematic Optimization : Vary solvents (DMF vs. ethanol), catalysts (pyridine vs. triethylamine), and temperatures in DOE (Design of Experiments) frameworks .
  • Byproduct Analysis : Use LC-MS to identify side products (e.g., uncyclized intermediates or oxidation byproducts) .
  • Scale-Up Protocols : Transition from batch to continuous flow reactors to improve reproducibility .

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